molecular formula C10H11BrO2S B3038958 4-[(2-Bromophenyl)sulfanyl]butanoic acid CAS No. 938260-58-3

4-[(2-Bromophenyl)sulfanyl]butanoic acid

Cat. No.: B3038958
CAS No.: 938260-58-3
M. Wt: 275.16 g/mol
InChI Key: STUNUNQBUNDKTE-UHFFFAOYSA-N
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Description

4-[(2-Bromophenyl)sulfanyl]butanoic acid is an organosulfur compound characterized by a butanoic acid backbone substituted with a 2-bromophenylsulfanyl group. The sulfanyl (-S-) group and bromine substituent at the ortho position on the phenyl ring influence its electronic, steric, and biological behavior.

Properties

IUPAC Name

4-(2-bromophenyl)sulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2S/c11-8-4-1-2-5-9(8)14-7-3-6-10(12)13/h1-2,4-5H,3,6-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUNUNQBUNDKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SCCCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Bromophenyl)sulfanyl]butanoic acid typically involves the reaction of 2-bromothiophenol with butanoic acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, followed by acidification to obtain the final product.

Industrial Production Methods

Industrial production methods for 4-[(2-Bromophenyl)sulfanyl]butanoic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Bromophenyl)sulfanyl]butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-brominated butanoic acid derivatives.

    Substitution: Various substituted butanoic acid derivatives.

Scientific Research Applications

Chemistry

4-[(2-Bromophenyl)sulfanyl]butanoic acid serves as a valuable building block in organic synthesis. Its reactivity allows for the formation of more complex molecules through various chemical reactions:

Reaction Type Description Example Products
SubstitutionThe bromine atom can be replaced by other nucleophiles.4-[(2-Aminophenyl)sulfanyl]butanoic acid
OxidationThe sulfanyl group can be oxidized to sulfoxides or sulfones.4-[(2-Bromophenyl)sulfinyl]butanoic acid
ReductionThe carboxylic acid can be reduced to form alcohols.4-[(2-Bromophenyl)sulfanylbutanol]

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. The unique interactions afforded by the bromophenyl and sulfanyl groups allow it to engage with specific molecular targets, which can modulate biochemical pathways relevant to drug discovery and development.

Medicine

The therapeutic potential of 4-[(2-Bromophenyl)sulfanyl]butanoic acid is being explored in various contexts:

  • Anti-inflammatory Properties: Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects, making them candidates for further pharmacological studies.
  • Cancer Research: Investigations into the compound's ability to inhibit tumor growth are ongoing, particularly focusing on its mechanism of action at the cellular level.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes:

  • Polymer Chemistry: It can be used as a monomer in the synthesis of polymers with specific properties.
  • Chemical Manufacturing: Its role as an intermediate in the synthesis of specialty chemicals is significant, particularly in producing fine chemicals for pharmaceuticals.

Case Study 1: Synthesis and Characterization

A study published in a peer-reviewed journal demonstrated the synthesis of various derivatives of 4-[(2-Bromophenyl)sulfanyl]butanoic acid through electrophilic aromatic substitution reactions. The resulting compounds exhibited enhanced solubility and reactivity profiles compared to their parent compound, suggesting potential applications in drug formulation.

Research investigating the biological activity of this compound indicated that it could inhibit specific enzymes associated with inflammatory pathways. This was demonstrated through enzyme assays showing a dose-dependent inhibition of cyclooxygenase (COX) enzymes, which are critical targets in anti-inflammatory drug development.

Mechanism of Action

The mechanism of action of 4-[(2-Bromophenyl)sulfanyl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s bromine and sulfanyl groups play crucial roles in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects.

Comparison with Similar Compounds

Positional Isomerism: 2-Bromo vs. 4-Bromo Substitution

The position of the bromine atom on the phenyl ring significantly impacts molecular properties. For example:

  • 4-[(4-Bromophenyl)sulfanyl]butanoic acid (CAS 15115-76-1) shares the same molecular formula (C₁₀H₁₁BrO₂S, MW 275.16) as the 2-bromo analog but exhibits distinct physical characteristics, such as a boiling point of 410.1°C and a density of 1.54 g/cm³ .
  • 4-(4-Bromophenyl)butanoic acid (CAS 35656-89-4) lacks the sulfanyl group, resulting in a lower molecular weight (243.1) and altered physical properties (melting point: 67°C, boiling point: 176°C at 3 mmHg) .

Functional Group Variations

Sulfanyl vs. Carbamoyl Groups
  • 4-[(2-Bromophenyl)carbamoyl]butanoic acid (from ) replaces the sulfanyl group with a carbamoyl (-NHCO-) moiety. This substitution alters hydrogen-bonding capacity and electronic effects, impacting interactions with biomolecules like SSDNA. Studies show carbamoyl derivatives exhibit intercalative DNA binding and antioxidant activity, suggesting functional group-dependent bioactivity .
Sulfanyl vs. Sulfamoyl Groups
  • 4-[(2-Chlorophenyl)sulfamoyl]butanoic acid (CAS unspecified) features a sulfamoyl (-SO₂NH-) group, increasing molecular weight (277.72) and introducing stronger electronegativity. Such modifications may enhance solubility and alter receptor affinity compared to sulfanyl analogs .

Substituent Additions and Hybrid Structures

  • 2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid (CAS 301194-41-2) incorporates a 4-fluorophenyl and oxo group, increasing molecular weight (383.23) and introducing dual halogen effects. The fluorine atom’s electronegativity and the oxo group’s polarity may enhance metabolic stability and target selectivity .

Physicochemical and Spectroscopic Comparisons

The table below summarizes critical data for structurally related compounds:

Compound Name Molecular Formula Molecular Weight Melting Point Boiling Point Key Functional Groups
4-[(2-Bromophenyl)sulfanyl]butanoic acid* C₁₀H₁₁BrO₂S 275.16 Not reported Not reported 2-bromo, sulfanyl
4-[(4-Bromophenyl)sulfanyl]butanoic acid C₁₀H₁₁BrO₂S 275.16 Not reported 410.1°C 4-bromo, sulfanyl
4-(4-Bromophenyl)butanoic acid C₁₀H₁₁BrO₂ 243.1 67°C 176°C (3 mmHg) 4-bromo, no sulfur
4-[(2-Bromophenyl)carbamoyl]butanoic acid C₁₁H₁₁BrNO₃ 293.12 Not reported Not reported 2-bromo, carbamoyl

*Hypothetical data inferred from analogs.

Spectroscopic Notes:

  • Sulfanyl-containing compounds exhibit distinct S-H stretching vibrations (~2550 cm⁻¹ in IR) absent in carbamoyl or sulfamoyl derivatives.
  • NMR shifts for ortho-bromo substituents show deshielded aromatic protons compared to para isomers due to anisotropic effects .

Biological Activity

4-[(2-Bromophenyl)sulfanyl]butanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Structure and Composition

  • IUPAC Name: 4-[(2-Bromophenyl)sulfanyl]butanoic acid
  • Molecular Formula: C10H11BrO2S
  • Molecular Weight: 277.16 g/mol

Synthesis

The synthesis typically involves the reaction of 2-bromothiophenol with butanoic acid derivatives under controlled conditions. This process allows for the formation of the sulfenamide bond, which is crucial for the compound's biological activity .

The biological activities of 4-[(2-Bromophenyl)sulfanyl]butanoic acid are primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit antimicrobial properties, potentially inhibiting bacterial growth through interference with cellular processes.

Antimicrobial Activity

Recent evaluations have shown that compounds similar to 4-[(2-Bromophenyl)sulfanyl]butanoic acid demonstrate varying degrees of antimicrobial activity. For example, studies have reported minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria:

CompoundTarget BacteriaMIC (µg/mL)
4bStaphylococcus aureus62.5
Bacillus subtilis62.5
Escherichia coli62.5

These results highlight the compound's potential as an antibacterial agent .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluated several derivatives, including those structurally related to 4-[(2-Bromophenyl)sulfanyl]butanoic acid, for their antimicrobial properties. The findings indicated that compounds with similar structures could effectively inhibit bacterial growth, suggesting a promising avenue for developing new antibiotics .
  • Toxicity Assessment : The toxicity profile of 4-[(2-Bromophenyl)sulfanyl]butanoic acid was assessed using Daphnia magna as a model organism. Results showed low toxicity at concentrations where significant antimicrobial activity was observed, indicating a favorable safety profile for further investigation .
  • In Silico Studies : Computational modeling and docking studies have been employed to predict the binding affinity of 4-[(2-Bromophenyl)sulfanyl]butanoic acid to various biological targets. These studies suggest potential interactions with enzymes involved in bacterial metabolism, which could explain its antimicrobial effects .

Future Directions

Research into 4-[(2-Bromophenyl)sulfanyl]butanoic acid is ongoing, with several avenues for future study:

  • Mechanistic Studies : Further elucidation of its mechanism of action at the molecular level could provide insights into how it affects bacterial cells.
  • Structural Modifications : Exploring structural analogs may lead to compounds with enhanced efficacy or reduced toxicity.
  • Clinical Trials : Promising preclinical results warrant further investigation in clinical settings to evaluate therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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